2-N-butyl-4-N-(piperidin-4-ylmethyl)-5-pyridin-2-ylpyrimidine-2,4-diamine
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Overview
Description
Preparation Methods
The preparation of BDBM50444062 involves several synthetic routes and reaction conditions. One common method includes the use of pharmaceutically acceptable salts and crystalline forms . The synthesis typically involves the reaction of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide under specific conditions .
Chemical Reactions Analysis
BDBM50444062 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include Hepes buffer and microfluidic capillary electrophoresis assay . The major products formed from these reactions are typically analyzed using activity assays .
Scientific Research Applications
BDBM50444062 has a wide range of scientific research applications. It is primarily used in the field of medicinal chemistry for its anti-Mer tyrosine kinase activity . This compound has shown potential in the treatment of cancers by inhibiting the activity of Mer tyrosine kinase, which is involved in the proliferation and survival of cancer cells . Additionally, it is used in biological research to study the mechanisms of kinase inhibition and its effects on cellular pathways .
Mechanism of Action
The mechanism of action of BDBM50444062 involves the inhibition of Mer tyrosine kinase . This kinase is a molecular target involved in various cellular pathways, including cell proliferation, survival, and migration . By inhibiting this kinase, BDBM50444062 disrupts these pathways, leading to the suppression of cancer cell growth and survival .
Comparison with Similar Compounds
BDBM50444062 is unique in its specific inhibition of Mer tyrosine kinase . Similar compounds include other pyrimidine derivatives that also target tyrosine kinases . BDBM50444062 stands out due to its high specificity and potency against Mer tyrosine kinase . Other similar compounds include CHEMBL3092765 and SCHEMBL16438343 .
Properties
Molecular Formula |
C19H28N6 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-N-butyl-4-N-(piperidin-4-ylmethyl)-5-pyridin-2-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H28N6/c1-2-3-9-22-19-24-14-16(17-6-4-5-10-21-17)18(25-19)23-13-15-7-11-20-12-8-15/h4-6,10,14-15,20H,2-3,7-9,11-13H2,1H3,(H2,22,23,24,25) |
InChI Key |
HVIDXJFXDHKCMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C(C(=N1)NCC2CCNCC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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